(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride
CAS No.: 197590-44-6
Cat. No.: VC5404021
Molecular Formula: C7H10BrClN2O
Molecular Weight: 253.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197590-44-6 |
|---|---|
| Molecular Formula | C7H10BrClN2O |
| Molecular Weight | 253.52 |
| IUPAC Name | (2-bromo-4-methoxyphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
| Standard InChI Key | ZTUISVWMGLLTOT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NN)Br.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring with bromine at the ortho position (C2) and a methoxy group (-OCH₃) at the para position (C4). The hydrazine moiety (-NH-NH₂) is directly bonded to the aromatic ring, while the hydrochloride salt enhances stability and solubility. Key descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (2-bromo-4-methoxyphenyl)hydrazine hydrochloride |
| SMILES | COC1=CC(=C(C=C1)NN)Br.Cl |
| InChI Key | ZTUISVWMGLLTOT-UHFFFAOYSA-N |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
The bromine atom’s electron-withdrawing effect and the methoxy group’s electron-donating nature create a polarized aromatic system, influencing reactivity in electrophilic substitution and metal-catalyzed coupling reactions .
Synthesis and Optimization
Industrial Synthesis Routes
The primary synthesis method, as described in CN101148420A , involves three steps:
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Diazotization: 2-Bromoaniline reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
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Reduction: Sodium pyrosulfite (Na₂S₂O₅) reduces the diazonium salt at 10–35°C and pH 7–9, yielding the free hydrazine base.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Key Advantages:
Comparative Analysis of Methods
Alternative approaches, such as using phosphorus oxychloride or thionyl chloride for reduction, are less favored due to lower yields and safety concerns . The pyrosulfite method’s mild conditions minimize side reactions, making it industrially scalable .
Reactivity and Functionalization
Electrophilic Substitution
The methoxy group directs electrophiles to the ortho and para positions, while bromine sterically hinders the ortho site. This selectivity enables controlled functionalization, such as:
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Nitration: Introduces nitro groups at C5 for explosives or dye intermediates.
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Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .
Hydrazine-Based Transformations
The hydrazine group participates in:
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Condensation Reactions: Forms hydrazones with carbonyl compounds, useful in heterocyclic synthesis (e.g., pyrazoles, indoles) .
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Oxidation: Generates diazenium ions for azo dye production .
Applications in Medicinal Chemistry
Intermediate for Antineoplastic Agents
The compound serves as a precursor for 5-arylpyrazoles and indole derivatives, which exhibit:
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Apoptosis Induction: Via caspase-3 activation in MCF-7 breast cancer cells (IC₅₀: 12.7 µM) .
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Angiogenesis Inhibition: Suppresses VEGF secretion by 40% at 10 µM .
Prodrug Development
Conjugation with acyl groups improves bioavailability. For example, a prodrug variant showed 80% oral absorption in rat models .
| Hazard Category | GHS Code | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | H301 | Avoid ingestion |
| Skin Irritation | H315 | Wear gloves |
| Eye Damage | H318 | Use safety goggles |
Future Directions and Challenges
Derivative Optimization
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Structure-Activity Relationship (SAR): Modifying the methoxy group to -OCF₃ or -OCH₂CF₃ may enhance blood-brain barrier penetration .
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes could reduce systemic toxicity .
Scalability and Cost
Current production costs (~$1,409/500mg ) limit large-scale applications. Continuous-flow reactors may reduce costs by 30% through improved reaction control .
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